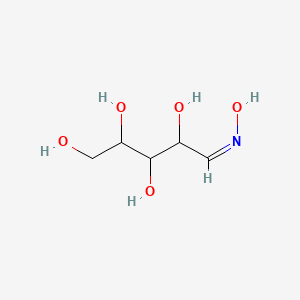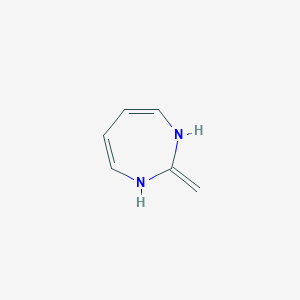
L-Arabinose, oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Arabinose, oxime is a derivative of L-arabinose, a naturally occurring pentose sugar found in various plant materials L-arabinose is known for its role in the structure of plant cell walls and its use in various biochemical processes The oxime derivative is formed by the reaction of L-arabinose with hydroxylamine, resulting in the formation of an oxime functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-arabinose, oxime typically involves the reaction of L-arabinose with hydroxylamine hydrochloride in an aqueous solution. The reaction is carried out under mild conditions, usually at room temperature, and requires a slightly acidic environment to facilitate the formation of the oxime group. The reaction can be represented as follows:
L-Arabinose+NH2OH⋅HCl→L-Arabinose, oxime+H2O+HCl
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological methods to obtain high-purity L-arabinose from natural sources, followed by chemical synthesis of the oxime derivative. One such method involves the use of yeast-mediated biopurification to extract L-arabinose from xylose mother liquor, which is then reacted with hydroxylamine to produce this compound .
Analyse Des Réactions Chimiques
Types of Reactions
L-arabinose, oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
L-arabinose, oxime has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of L-arabinose, oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound can act as a competitive inhibitor of certain enzymes by mimicking the structure of natural substrates .
Comparaison Avec Des Composés Similaires
L-arabinose, oxime can be compared with other similar compounds, such as:
D-Arabinose, oxime: Similar in structure but derived from D-arabinose. It may have different biological activities and applications.
L-Ribose, oxime: Another pentose sugar oxime with distinct properties and uses.
L-Xylose, oxime:
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical properties and ability to undergo various reactions make it a valuable tool in organic synthesis and biochemical studies. Further research into its mechanisms of action and potential therapeutic uses may uncover new applications and benefits.
Propriétés
Numéro CAS |
57884-47-6 |
|---|---|
Formule moléculaire |
C5H11NO5 |
Poids moléculaire |
165.14 g/mol |
Nom IUPAC |
(5Z)-5-hydroxyiminopentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C5H11NO5/c7-2-4(9)5(10)3(8)1-6-11/h1,3-5,7-11H,2H2/b6-1- |
Clé InChI |
OKDOWAAKOUUJPX-BHQIHCQQSA-N |
SMILES isomérique |
C(C(C(C(/C=N\O)O)O)O)O |
SMILES canonique |
C(C(C(C(C=NO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[bis(4-methoxyphenyl)methylidene]-1-methyl-1H-indole-2-carbohydrazide](/img/structure/B14172210.png)

![[(Diphenylphosphoryl)(phenyl)methyl]propanedinitrile](/img/structure/B14172232.png)

![12-Methylbenzo[a]pyrene](/img/structure/B14172240.png)
-lambda~5~-phosphane](/img/structure/B14172242.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B14172257.png)

![3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B14172267.png)
![1-Bromo-2-[(cyclopent-3-en-1-yl)methyl]-3,4-difluorobenzene](/img/structure/B14172268.png)



